![molecular formula C10H11F3N2O2 B1484327 6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-55-0](/img/structure/B1484327.png)
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl group, a 2,2,2-trifluoroethyl group, and a 1,2,3,4-tetrahydropyrimidine-2,4-dione group. The exact method would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a cyclopropylmethyl group and a 2,2,2-trifluoroethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group could all influence the types of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . The compound could be utilized in the development of new pharmaceuticals where the incorporation of a trifluoromethyl group is desired for its pharmacokinetic properties.
Agrochemical Development
In agrochemicals, the trifluoromethyl moiety is known to impart desirable properties such as increased potency and selectivity . The subject compound could serve as a precursor or an intermediate in the synthesis of agrochemicals that require the trifluoromethyl functionality for enhanced activity against pests and diseases.
Materials Science
The compound’s derivatives could be used in the polymerization processes. For instance, free-radical polymerization of trifluoroethyl methacrylate has been studied for its potential in creating polymers with increased free volume, which is beneficial in various applications including coatings and packaging materials .
Environmental Science
Compounds with trifluoromethyl groups are being explored for their potential use in environmental remediation. Their unique chemical properties might make them suitable for breaking down pollutants or for use in sensors that detect environmental contaminants .
Medical Imaging
The trifluoromethyl group’s derivatives, such as 2,2,2-[18F]trifluoroethyl tosylate , have been used as prosthetic groups in the preparation of PET imaging agents . This indicates potential applications of the compound in the synthesis of radiotracers for diagnostic imaging.
Chemical Synthesis
The compound could be involved in radical trifluoromethylation reactions, which are pivotal in creating carbon-fluorine bonds in organic synthesis. This is particularly important for the synthesis of complex molecules in medicinal chemistry and materials science .
Future Directions
properties
IUPAC Name |
6-(cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)5-15-8(16)4-7(14-9(15)17)3-6-1-2-6/h4,6H,1-3,5H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYCJTZELCCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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